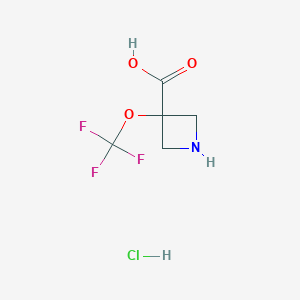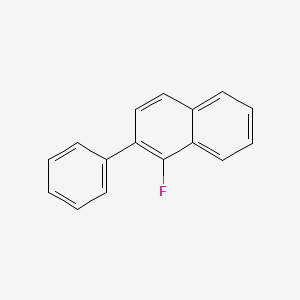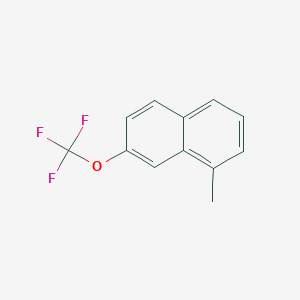
3-Amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-4-(3-clorofenil)-1-etilazetidin-2-ona es un compuesto orgánico sintético que pertenece a la clase de las azetidinonas. Las azetidinonas son lactamas de cuatro miembros que están estructuralmente relacionadas con los antibióticos β-lactámicos. Este compuesto se caracteriza por la presencia de un grupo amino, un grupo clorofenil y un grupo etilo unidos al anillo azetidinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 3-Amino-4-(3-clorofenil)-1-etilazetidin-2-ona típicamente implica la ciclización de precursores apropiados en condiciones controladas. Un método común involucra la reacción de 3-clorobenzaldehído con etilamina para formar una base de Schiff intermedia, que luego se cicliza usando un reactivo adecuado como el hidruro de sodio o un catalizador ácido de Lewis. La reacción generalmente se lleva a cabo en una atmósfera inerte para evitar la oxidación y la degradación de los intermedios.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El proceso se optimiza para mayores rendimientos y pureza, empleando a menudo reactores de flujo continuo y sistemas automatizados para garantizar una calidad constante. El uso de técnicas de purificación avanzadas como la recristalización y la cromatografía también es común para obtener el producto final en su forma pura.
Análisis De Reacciones Químicas
Tipos de reacciones
3-Amino-4-(3-clorofenil)-1-etilazetidin-2-ona experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo amino puede oxidarse para formar derivados nitroso o nitro.
Reducción: El grupo carbonilo en el anillo azetidinona puede reducirse para formar alcoholes correspondientes.
Sustitución: El grupo clorofenil puede sufrir reacciones de sustitución nucleofílica para introducir diferentes sustituyentes.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.
Reducción: Se utilizan a menudo agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Los nucleófilos como las aminas, los tioles y los alcóxidos se pueden utilizar en condiciones básicas o ácidas para facilitar las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo amino puede producir derivados nitroso o nitro, mientras que la reducción del grupo carbonilo puede producir alcoholes. Las reacciones de sustitución pueden introducir una variedad de grupos funcionales, lo que lleva a una amplia gama de derivados.
Aplicaciones Científicas De Investigación
3-Amino-4-(3-clorofenil)-1-etilazetidin-2-ona ha encontrado aplicaciones en varias áreas de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en varias reacciones orgánicas.
Biología: Se estudia el compuesto por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se está investigando para explorar su potencial como agente farmacéutico, particularmente en el desarrollo de nuevos antibióticos y fármacos anticancerígenos.
Industria: Se utiliza en la producción de productos químicos especiales y como intermedio en la síntesis de otros compuestos valiosos.
Mecanismo De Acción
El mecanismo de acción de 3-Amino-4-(3-clorofenil)-1-etilazetidin-2-ona implica su interacción con objetivos moleculares y vías específicas. El compuesto puede inhibir la actividad de ciertas enzimas al unirse a sus sitios activos, bloqueando así su función. Esta inhibición puede conducir a la interrupción de procesos biológicos esenciales, como la síntesis de la pared celular en las bacterias o la replicación del ADN en las células cancerosas. Los objetivos y vías moleculares exactos involucrados dependen de la aplicación específica y el sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
3-Amino-4-(3-clorofenil)-1-etilazetidin-2-ona se puede comparar con otros derivados de azetidinona y compuestos β-lactámicos. Compuestos similares incluyen:
Penicilina: Un antibiótico β-lactámico conocido con una estructura de anillo azetidinona similar.
Cefalosporinas: Otra clase de antibióticos β-lactámicos con un espectro de actividad más amplio.
Carbapenemas: Antibióticos β-lactámicos altamente potentes utilizados para tratar infecciones bacterianas graves.
La singularidad de 3-Amino-4-(3-clorofenil)-1-etilazetidin-2-ona radica en sus sustituyentes específicos, que confieren propiedades químicas y biológicas distintas. Estas propiedades lo convierten en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
Fórmula molecular |
C11H13ClN2O |
|---|---|
Peso molecular |
224.68 g/mol |
Nombre IUPAC |
3-amino-4-(3-chlorophenyl)-1-ethylazetidin-2-one |
InChI |
InChI=1S/C11H13ClN2O/c1-2-14-10(9(13)11(14)15)7-4-3-5-8(12)6-7/h3-6,9-10H,2,13H2,1H3 |
Clave InChI |
NXIYHXGQDZAUOL-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(C(C1=O)N)C2=CC(=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







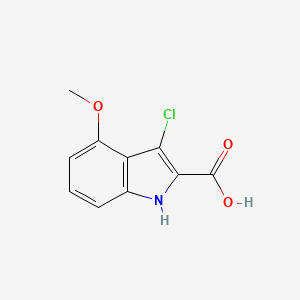
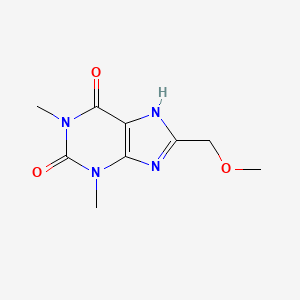


![Methyl 2-(6-methoxyimidazo[1,2-a]pyridin-3-yl)acetate](/img/structure/B11882350.png)

